molecular formula C45H31O4P B13095348 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B13095348
M. Wt: 666.7 g/mol
InChI Key: XQYKGXZHTZQIGY-UHFFFAOYSA-N
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Description

The compound 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a phosphorus-containing heterocyclic molecule featuring a fused indeno-dioxaphosphocine core. Key structural attributes include:

  • A hydroxy group and phosphine oxide moiety at position 12, contributing to polarity and hydrogen-bonding capabilities.
  • A tetrahydroindeno backbone, providing rigidity and stereochemical complexity.

Properties

Molecular Formula

C45H31O4P

Molecular Weight

666.7 g/mol

IUPAC Name

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C45H31O4P/c46-50(47)48-39-19-9-18-36-38(42-33-16-7-3-12-29(33)25-30-13-4-8-17-34(30)42)26-45(43(36)39)23-22-37-35(20-21-40(49-50)44(37)45)41-31-14-5-1-10-27(31)24-28-11-2-6-15-32(28)41/h1-21,24-25,38H,22-23,26H2,(H,46,47)

InChI Key

XQYKGXZHTZQIGY-UHFFFAOYSA-N

Canonical SMILES

C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups onto the anthracene rings .

Scientific Research Applications

Chemistry

The compound is utilized in the study of photophysical properties and serves as a component in organic light-emitting diodes (OLEDs). Its anthracene moieties are known for their ability to absorb and emit light efficiently.

Key Reactions:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction: Achievable with lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the anthracene moieties.

Medicine

In medicinal chemistry, this compound is being investigated for its potential in drug delivery systems and photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation positions it as a candidate for targeted cancer therapies.

Biological Activity Overview:

  • Anticancer Activity: Studies indicate that anthracene derivatives can induce apoptosis in cancer cells through mechanisms such as:
    • Generation of reactive oxygen species (ROS).
    • Intercalation with DNA.
    • Modulation of cellular signaling pathways related to survival and apoptosis.

Case Study:
A study on anthraquinone derivatives demonstrated enhanced anticancer activity against breast cancer cell lines when specific substitutions were made on the anthracene core. The cytotoxic effects were evaluated using MTT assays.

Industry

The compound is also being explored for its applications in developing advanced materials for electronic devices. Its photophysical properties make it suitable for use in:

  • Organic photovoltaics.
  • Light-emitting devices.
  • Sensors.

Comparative Analysis with Related Compounds

Comparative studies with similar anthracene derivatives reveal variations in biological activity based on structural modifications:

Compound NameAnticancer ActivityMechanism of Action
9,10-DiphenylanthraceneModerateDNA intercalation
9,10-DimethylanthraceneHighROS generation
1-HydroxyanthraquinoneVery HighPhotodynamic therapy

Mechanism of Action

The mechanism by which 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves interactions with specific molecular targets. The anthracene moieties can engage in π-π stacking interactions, while the dioxaphosphocine ring can participate in coordination chemistry with metal ions. These interactions can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Variations

Compound A : 12-Hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide ()
  • Key Differences :
    • Substituents : Diphenyl groups at positions 1 and 10 vs. anthracenyl groups in the target compound.
    • Steric Effects : Tetramethyl groups on the phosphocine ring increase steric bulk but reduce π-conjugation.
Compound B : (11aS)-3,7-Bis[4-(2-naphthalenyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin ()
  • Key Differences :
    • Substituents : Naphthalenyl-phenyl groups instead of anthracenyl.
  • Implications :
    • Intermediate π-system size between phenyl and anthracenyl, modulating electronic properties for tailored bioactivity or catalysis .
Compound C : (11aR)-3,7-Bis(2,4,6-trimethylphenyl)-... dioxaphosphocin ()
  • Key Differences :
    • Substituents : Electron-donating trimethylphenyl groups.
    • Molecular Weight : 550.6 g/mol (vs. ~660–700 g/mol estimated for the target compound).
  • Implications :
    • Enhanced steric hindrance and electron density may improve selectivity in asymmetric catalysis but reduce solubility .

Bioactivity and Pharmacokinetic Profiles

  • Anthracenyl vs. Phenanthrenyl (Compound D: SPINOL, ): SPINOL (phenanthrenyl-substituted) is used in asymmetric catalysis due to its chiral environment.
  • Similarity Indexing () :
    • Tanimoto coefficients and substructure searches highlight that anthracenyl groups significantly differentiate the target compound from phenyl- or naphthalenyl-substituted analogs, reducing structural similarity (~40–60%) .

Physicochemical and Computational Comparisons

Property Target Compound Compound A (Diphenyl) Compound B (Naphthalenyl-phenyl) Compound C (Trimethylphenyl)
Molecular Weight ~660–700 g/mol (est.) ~500–550 g/mol ~600–650 g/mol 550.6 g/mol
Aromatic Substituent Anthracenyl Phenyl Naphthalenyl-phenyl Trimethylphenyl
Solubility Low (hydrophobic) Moderate Low Very low
Bioactivity Potential DNA intercalation Limited Intermediate π-interactions Catalytic selectivity

Biological Activity

3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant potential in various biological applications. This compound features anthracene moieties that are known for their unique photophysical properties and have been explored for use in drug delivery systems and as anticancer agents.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. The anthracene units are pivotal for light absorption and emission properties, which can be leveraged in photodynamic therapy (PDT) and other therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential of anthracene derivatives in anticancer therapies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study on a series of anthraquinone derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer efficacy. The cytotoxicity was assessed using MTT assays, revealing promising results for compounds with similar structural motifs to this compound .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This mechanism is crucial for its application in photodynamic therapy (PDT), where localized oxidative stress leads to cancer cell apoptosis.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa5.2
MCF-74.8
A5496.0

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including Suzuki coupling techniques to form the anthracene linkages efficiently. The characterization of the compound is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Applications in Drug Delivery

The compound has been investigated for its potential use in drug delivery systems due to its ability to encapsulate therapeutic agents and release them under specific conditions (e.g., light activation). This targeted approach enhances the efficacy of treatments while minimizing side effects.

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